Naphthalen-2-yl 2-methylpropanoate
Description
Naphthalen-2-yl 2-methylpropanoate is an ester derivative where 2-methylpropanoic acid (isobutyric acid) is esterified with naphthalen-2-ol. Structurally, it features a naphthalene ring system substituted at the 2-position with an ester group, which confers distinct physicochemical properties compared to carboxylic acid or amide analogs.
Properties
CAS No. |
33617-65-1 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
naphthalen-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
InChI Key |
RVFNBABJYWYXFR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-(Naphthalen-2-yl)propanoate
This compound (CAS 57421-64-4) shares the naphthalen-2-yl backbone but differs in the ester group, where a methyl group replaces the 2-methylpropanoate moiety. Its molecular formula (C₁₄H₁₄O₂) and weight (214.26 g/mol) are slightly lower than those of Naphthalen-2-yl 2-methylpropanoate (estimated molecular formula: C₁₇H₁₈O₂; molecular weight: ~254.3 g/mol). This methyl ester is described as a lab reagent, though its production is discontinued .
Naproxen [(+)-2-(6-Methoxy-2-naphthyl)propionic Acid]
Naproxen (C₁₄H₁₄O₃; 230.26 g/mol) is a nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid group instead of an ester. The 6-methoxy substitution on the naphthalene ring enhances its biological activity. Its water solubility is low (15.9 mg/L at 25°C), typical of hydrophobic NSAIDs .
Morpholine Derivative of Naproxen
The title compound in replaces Naproxen’s carboxylic acid with a morpholine-substituted ketone (C₁₈H₂₀O₃N).
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
This amide derivative of Naproxen (C₂₇H₂₅NO₂; ~395.5 g/mol) replaces the acid with a diphenylethylamide group, increasing molecular weight and lipophilicity. Such derivatives are often explored for prolonged drug release or targeted delivery .
Physicochemical Properties
Table 1: Comparative Properties of this compound and Analogs
*Estimated based on structural similarity to methyl ester analogs.
Key Observations:
- Functional Group Impact: Esterification (vs. carboxylic acid or amide) typically increases lipophilicity, enhancing cell membrane permeability but reducing water solubility.
- Substituent Effects : Methoxy groups (e.g., in Naproxen) improve pharmacological activity by modulating electron density and steric effects on the naphthalene ring .
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